molecular formula C4H3BrN4O4 B2644039 5-bromo-1-methyl-3,4-dinitro-1H-pyrazole CAS No. 1360922-19-5

5-bromo-1-methyl-3,4-dinitro-1H-pyrazole

Cat. No.: B2644039
CAS No.: 1360922-19-5
M. Wt: 250.996
InChI Key: FPVVGPJNBPYWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-methyl-3,4-dinitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl, and nitro groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 5-bromo-1-methyl-3,4-dinitro-1H-pyrazole typically involves the nitration of 5-bromo-1-methylpyrazole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve optimizing these conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-1-methyl-3,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-1-methyl-3,4-dinitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3,4-dinitro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine and methyl groups can influence the compound’s binding affinity and specificity . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-bromo-1-methyl-3,4-dinitro-1H-pyrazole include other substituted pyrazoles such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications

Properties

IUPAC Name

5-bromo-1-methyl-3,4-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN4O4/c1-7-3(5)2(8(10)11)4(6-7)9(12)13/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVVGPJNBPYWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.